Vanadium(III) oxide

説明

特性

IUPAC Name |

oxo(oxovanadiooxy)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAFTZQGYMGWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

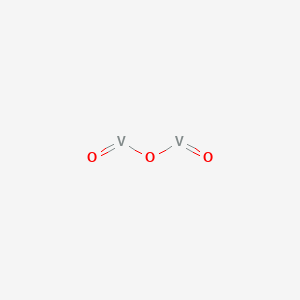

Canonical SMILES |

O=[V]O[V]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3V2, V2O3 | |

| Record name | VANADIUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | vanadium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892259 | |

| Record name | Vanadium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.881 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vanadium trioxide appears as a black crystalline solid. Density 4.87 g / cm3. Slightly soluble in water. Irritating to skin and eyes. May be toxic by ingestion. Used to make other chemicals. Used as a catalyst., Dry Powder, Black solid; Insoluble in water; [Merck Index] Black or dark blue odorless powder; Slightly soluble in water; [MSDSonline], BLACK POWDER. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium oxide (V2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Approximately 3000 °C | |

| Record name | VANADIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.01 g/100 mL at 20 °C, Insoluble in water, Slightly soluble in cold water (20-25 °C), soluble in hot water, Difficultly soluble in acids, Soluble in nitric acid, hydrogen fluoride, alkali ..., Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |

| Record name | VANADIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.87 g/cu cm, 4.87 g/cm³ | |

| Record name | VANADIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Black powder, Black crystals | |

CAS No. |

1314-34-7 | |

| Record name | VANADIUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium oxide (V2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divanadium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1940 °C, 1970 °C | |

| Record name | VANADIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Theoretical Investigation of the Electronic Structure of Vanadium(III) Oxide (V₂O₃): A Technical Guide

Abstract

Vanadium(III) oxide (V₂O₃) stands as a canonical example of a strongly correlated electron system, exhibiting a complex interplay between its electronic, magnetic, and structural degrees of freedom. Its hallmark feature is a dramatic metal-insulator transition (MIT), which has been the subject of intense theoretical and experimental investigation for decades.[1][2] This technical guide provides an in-depth overview of the theoretical frameworks and computational methodologies employed to unravel the intricate electronic structure of V₂O₃. We summarize key quantitative data, detail computational protocols, and utilize visualizations to clarify the complex relationships governing its phase transitions, offering a comprehensive resource for researchers in materials science and condensed matter physics.

Introduction: The V₂O₃ Conundrum

Vanadium oxides are a fascinating class of materials, and V₂O₃, in particular, is a cornerstone for studying the physics of electron correlation.[3] At high temperatures, it behaves as a paramagnetic metal (PM), but upon cooling to approximately 160 K, it undergoes a first-order phase transition to an antiferromagnetic insulating (AFI) state.[4] This transition is accompanied by a structural change from a high-temperature corundum (rhombohedral) structure to a low-temperature monoclinic one.[4][5][6] Furthermore, by applying pressure or through chemical doping (e.g., with chromium), V₂O₃ can be driven into a paramagnetic insulating (PI) phase without breaking the corundum crystal symmetry.[4][7]

The failure of conventional band theory to explain the insulating nature of some of V₂O₃'s phases—predicting metallic behavior instead—highlights the critical role of strong electron-electron interactions.[8] Understanding the electronic structure of V₂O₃ is therefore crucial for elucidating the mechanisms of the Mott transition, a purely correlation-driven insulating state, and for designing novel electronic devices based on this phenomenon.[1]

Crystal Phases and Electronic States

V₂O₃ exists in several distinct phases, each with a unique crystal structure and corresponding electronic properties. The primary phases of interest are:

-

Paramagnetic Metal (PM): Stable at temperatures above ~160 K, this phase has a rhombohedral (corundum) crystal structure and exhibits metallic conductivity.[7]

-

Antiferromagnetic Insulator (AFI): Occurs at temperatures below ~160 K. The transition to this phase involves a structural distortion to a monoclinic lattice, accompanied by the onset of antiferromagnetic ordering and a dramatic increase in resistivity.[4][7]

-

Paramagnetic Insulator (PI): This phase can be induced from the PM phase through the application of pressure or by doping with elements like chromium.[7] It retains the corundum structure of the PM phase but is electrically insulating, making it a classic example of a Mott insulator.[1]

The electronic configuration of the V³⁺ ion is [Ar] 3d². In the corundum crystal structure, the vanadium atoms are surrounded by a distorted octahedron of oxygen atoms, which splits the 3d orbitals into a lower-lying t₂g triplet and a higher-energy eσg doublet due to the crystal field.[9] Strong electron-electron correlations within the partially filled V 3d bands are the primary driver for the complex electronic behavior observed in V₂O₃.

Theoretical Frameworks for Electronic Structure Calculation

Due to the strongly correlated nature of V 3d electrons, standard theoretical methods must be augmented to accurately describe the electronic properties of V₂O₃.

Density Functional Theory (DFT) and Its Extensions

DFT is a workhorse of computational materials science, but standard approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) often fail for strongly correlated systems, incorrectly predicting V₂O₃ to be metallic in all its phases.[7] To overcome this, two main extensions are employed:

-

DFT+U: This method adds an on-site Coulomb repulsion term (the Hubbard U) to the DFT Hamiltonian for the localized V 3d electrons.[10] The U parameter corrects for the self-interaction error in standard DFT, promoting electron localization and enabling the opening of a band gap in the insulating phases. The choice of the U value is critical and is often determined empirically by matching calculated properties (like the band gap) to experimental data.[10][11] A typical effective U value (U_eff = U - J) used for V₂O₃ is around 3.25 eV.[10]

-

Hybrid Functionals: These functionals, such as HSE06, mix a portion of the exact Hartree-Fock exchange with the DFT exchange-correlation functional.[7][10] This approach provides a more ab initio way to handle electron correlation without an empirically chosen U parameter. Hybrid functionals have been shown to accurately reproduce the experimental band gaps and magnetic moments of V₂O₃'s different phases.[7][12]

Dynamical Mean-Field Theory (DMFT)

DMFT is a more sophisticated, non-perturbative method that treats the strong local electron correlations dynamically.[7][8] It maps the complex lattice problem onto a single impurity site embedded in a self-consistent electronic bath, which represents the rest of the crystal.[8] This approach can capture phenomena beyond static mean-field theories like DFT+U, such as the formation of quasiparticle peaks near the Fermi level in the metallic phase and the transfer of spectral weight over large energy scales during the MIT.[8][13] DMFT, often combined with DFT (as LDA+DMFT), has been particularly successful in explaining the phase diagram and spectral properties of V₂O₃.[8]

The Hubbard Model

The Hubbard model is a simplified theoretical construct that serves as the fundamental starting point for understanding Mott insulators.[14] It describes electrons on a lattice with two key parameters: a hopping term t that represents the kinetic energy of electrons moving between adjacent sites, and an on-site Coulomb repulsion U for two electrons occupying the same site.[14] When the repulsion U is much larger than the kinetic energy t, electron movement is suppressed, and a material that should be a metal according to band theory becomes an insulator—a Mott insulator. The Hubbard model provides the essential conceptual framework that is then realized in more complex, realistic calculations using methods like DFT+U and DMFT.[8]

Quantitative Data Summary

Theoretical calculations provide crucial quantitative data on the electronic and magnetic properties of V₂O₃. The tables below summarize representative results from the literature, comparing different computational methods with experimental values.

Table 1: Calculated and Experimental Band Gaps (E_g) for Insulating Phases of V₂O₃

| Phase | Method | Band Gap Type | Calculated E_g (eV) | Experimental E_g (eV) |

| Antiferromagnetic (AFI) | LDA | - | 0 | 0.50 - 0.66 (Optical) |

| LDA+U | Indirect | 0.60 | [7] | |

| GW | Indirect | 0.835 | [7] | |

| sX (Hybrid) | Indirect | 0.63 | [7][12] | |

| HSE06 (Hybrid) | - | 0.6 | [10] | |

| Paramagnetic (PI) | sX (Hybrid) | Indirect | 0.16 | ~0.1 (Photoemission) |

| (Cr-doped) | [7] | [7] |

Table 2: Calculated Magnetic Moments for the AFI Phase

| Method | Calculated Magnetic Moment (μ_B / V atom) | Experimental Value (μ_B / V atom) |

| LDA+U | 1.7 | ~1.2 |

| sX (Hybrid) | 1.8 | [7] |

Table 3: Structural Parameters of V₂O₃ Phases

| Phase / Structure | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Source |

| PM (Corundum) | R-3c (167) | 4.95 | 4.95 | 14.00 | 90 | 90 | 120 | [15] |

| AFI (Monoclinic) | C2/c (15) | 5.13 | 5.47 | 15.07 | 90 | 90 | 90 | [5][16] |

The Mechanism of the Metal-Insulator Transition

The theoretical understanding of the MIT in V₂O₃ has evolved, with two primary mechanisms often discussed:

-

Mott-Hubbard Transition: This mechanism posits that the transition is driven purely by electron-electron correlations.[1] In the insulating state, the large on-site Coulomb repulsion U penalizes the hopping of electrons between sites, leading to localization and the opening of a "correlation gap" in the density of states. The PI phase is considered the archetypal example of this transition.[1]

-

Peierls-Mott/Slater Transition: This view emphasizes the role of the structural distortion and magnetic ordering.[2] In the AFI phase, the doubling of the unit cell due to the monoclinic distortion and antiferromagnetic ordering could, in principle, open a band gap, similar to a classic Peierls or Slater insulator. However, modern consensus, supported by DMFT and other advanced calculations, indicates that while the structural and magnetic changes are crucial, the strong electron correlation (the "Mottness") is the dominant factor, with the other degrees of freedom coupling to it.[2][8] The transition in V₂O₃ is best described as a correlation-assisted Peierls or Mott-Slater transition, where both effects are inextricably linked.

Detailed Computational Methodologies

Protocol for a Standard DFT+U Calculation

This section outlines a typical protocol for performing a DFT+U calculation on the AFI phase of V₂O₃ using a plane-wave code like the Vienna Ab initio Simulation Package (VASP).[10]

-

Input Structure: Begin with the experimental or theoretically relaxed crystal structure for the monoclinic AFI phase. This includes the lattice parameters and the fractional coordinates of all vanadium and oxygen atoms in the unit cell.[5]

-

Pseudopotentials: Select appropriate pseudopotentials for Vanadium and Oxygen. For Vanadium, a potential that treats the semi-core 3s and 3p electrons as valence states (V_sv) is often recommended for higher accuracy.[10]

-

DFT Functional: Choose the exchange-correlation functional. The Perdew-Burke-Ernzerhof (PBE) functional, a form of GGA, is a common starting point.

-

Setting the Hubbard U: This is the most critical step.

-

Enable the DFT+U calculation (e.g., LDAU = .TRUE. in VASP).

-

Specify which atomic species and orbitals the U correction will be applied to (Vanadium 3d-orbitals).

-

Set the values for the on-site Coulomb (U) and exchange (J) parameters. A common approach is Dudarev's rotationally invariant method, where only the effective U (U_eff = U - J) matters.[10] For V₂O₃, a U_eff in the range of 3-4 eV is typically used. For example, set LDAUU = 3.25 and LDAUJ = 0 for the V atoms.[10]

-

-

Convergence Parameters:

-

Plane-wave cutoff energy (ENCUT): A value of at least 500 eV is recommended for calculations involving transition metal oxides.

-

k-point mesh: Use a Monkhorst-Pack grid. The density of the mesh should be tested for convergence of the total energy. A mesh of 5x5x5 or denser is typical for the unit cells of V₂O₃.[12]

-

Energy convergence criterion (EDIFF): Set to 1E-6 eV or smaller for high accuracy.

-

-

Magnetic Ordering: For the AFI phase, initialize the calculation with the correct antiferromagnetic spin configuration on the vanadium atoms.

-

Execution: Perform a self-consistent field (SCF) calculation. If desired, follow with non-SCF calculations to determine the band structure and density of states (DOS).

Conclusion and Outlook

The theoretical investigation of V₂O₃'s electronic structure has been instrumental in advancing our understanding of strongly correlated materials. The synergy between increasingly sophisticated computational methods—from DFT+U and hybrid functionals to DMFT—and experimental probes has been crucial.[7][8][13] These theoretical tools have successfully explained the origins of the insulating gaps, the nature of the phase transitions, and the magnetic properties of V₂O₃.

Future research will likely focus on more complex phenomena, such as the non-equilibrium dynamics of the electrically-induced MIT, the role of defects and surfaces in modulating the electronic properties of V₂O₃ thin films, and the exploration of strain engineering to control the transition temperature for device applications.[1][6][17] The continued development of theoretical and computational methods will remain essential for navigating the complex and fascinating physics of V₂O₃ and related Mott materials.

References

- 1. Room temperature Mott metal-insulator transition in V2O3 compounds| Università Cattolica del Sacro Cuore [centridiricerca.unicatt.it]

- 2. [1808.03528] The magnetic origin of the metal-insulator transition in V2O3: Mott meets Slater [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. arxiv.org [arxiv.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. boulderschool.yale.edu [boulderschool.yale.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]

- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 16. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 17. arxiv.org [arxiv.org]

Computational Modeling of Vanadium Sesquioxide (V₂O₃): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium sesquioxide (V₂O₃) is a prototypical strongly correlated electron material that exhibits a dramatic metal-insulator transition (MIT), making it a subject of intense research for potential applications in next-generation electronics and sensors.[1][2] Computational modeling plays a crucial role in understanding the complex interplay of structural, electronic, and magnetic properties that drive this transition. This technical guide provides an in-depth overview of the computational methodologies used to model the crystal structure and properties of V₂O₃, with a focus on density functional theory (DFT) and related methods.

Crystal Structure and Phase Transitions

V₂O₃ undergoes a first-order phase transition at approximately 160 K.[1][3] Above this temperature, it exists in a paramagnetic metallic (PM) phase with a rhombohedral corundum crystal structure (space group R-3c).[3][4] Below the transition temperature, it transforms into an antiferromagnetic insulating (AFI) phase with a monoclinic structure (space group C2/c).[3][5] Doping with chromium or applying pressure can also induce a transition from the PM phase to a paramagnetic insulating (PI) phase, which retains the corundum structure.[6][7][8]

Computational Methodologies

The accurate modeling of V₂O₃ is challenging due to the strong electron correlation effects in the vanadium 3d orbitals. Standard DFT approaches often fail to capture the insulating nature of the low-temperature phase.[6][9] Therefore, more advanced techniques are necessary.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.[10] While standard approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are successful for many materials, they often incorrectly predict a metallic ground state for the insulating phases of V₂O₃.[6]

DFT+U

To account for the strong on-site Coulomb repulsion of the localized d electrons, a Hubbard U term can be added to the DFT functional (DFT+U).[11] This method has been shown to open a band gap in the AFI phase of V₂O₃.[8] The value of U is a critical parameter and can be determined empirically or through linear response calculations.[12][13]

Hybrid Functionals

Hybrid functionals, such as HSE06 and screened exchange (sX), incorporate a fraction of exact Hartree-Fock exchange, which can significantly improve the description of band gaps and electronic properties in strongly correlated materials.[6][14] Studies have shown that hybrid functionals can accurately reproduce the electronic properties of the PM, AFI, and PI phases of V₂O₃ without empirical parameters.[6][8]

Dynamical Mean-Field Theory (DMFT)

For a more rigorous treatment of dynamic electron correlations, DFT can be combined with Dynamical Mean-Field Theory (DMFT).[15][16] This approach maps the complex lattice problem onto a solvable quantum impurity model and has been successful in describing the Mott-Hubbard metal-insulator transition in V₂O₃.[12]

Key Computational Parameters and Results

The following tables summarize key quantitative data obtained from computational modeling of V₂O₃'s different phases.

Table 1: Calculated Lattice Parameters

| Phase | Method | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Rhombohedral (PM) | DFT | 8.74 | 4.93 | 5.52 | 90.00 | 122.33 | 90.00 | [4] |

| Monoclinic (AFI) | DFT | 5.10 | 5.11 | 5.53 | 91.22 | 116.29 | 119.20 | [5] |

| Orthorhombic | DFT | 5.13 | 5.47 | 15.07 | 90.00 | 90.00 | 90.00 | [17] |

Note: The rhombohedral structure is often represented in a hexagonal setting.

Table 2: Calculated Electronic and Magnetic Properties

| Phase | Method | Band Gap (eV) | Magnetic Moment (μB/V) | Reference |

| AFI | sX Hybrid Functional | 0.63 (indirect) | - | [6] |

| PI (Cr-doped) | sX Hybrid Functional | 0.15 | - | [8] |

| PM | DFT | 0.00 | 4.00 (ferromagnetic) | [4] |

| AFI | DFT+U | 0.60 | - | [18] |

| Orthorhombic | DFT | 0.62 | 4.00 (ferromagnetic) | [17] |

Experimental Protocols: A Generalized DFT+U Calculation Workflow

-

Structure Preparation : Obtain the initial crystal structure for the desired phase of V₂O₃ (e.g., from experimental data or materials databases). The high-temperature paramagnetic phase has a corundum structure, while the low-temperature antiferromagnetic insulating phase is monoclinic.[3][19]

-

DFT Calculation Setup :

-

Choose a DFT code (e.g., VASP, Quantum ESPRESSO, SIESTA).

-

Select a pseudopotential to describe the interaction between core and valence electrons.

-

Define the exchange-correlation functional (e.g., PBE, PW91).

-

Set the plane-wave cutoff energy. A value of 780 eV has been used in previous studies.[8]

-

Define the k-point mesh for Brillouin zone integration. For density of states calculations, a 5x5x5 Monkhorst-Pack grid has been utilized.[6]

-

-

DFT+U Specifics :

-

Enable the DFT+U correction.

-

Specify the Hubbard U and exchange J parameters for the vanadium d orbitals. A U value of around 5 eV is often used for V₂O₃.[12]

-

-

Structural Relaxation : Perform a full relaxation of the atomic positions and/or cell parameters until the forces on the atoms are below a certain threshold (e.g., 0.01 eV/Å).[6]

-

Property Calculation : After relaxation, perform a static self-consistent calculation to obtain the ground-state electronic structure.

-

Post-processing : Analyze the output to extract properties such as the band structure, density of states (DOS), magnetic moments, and charge density.

Conclusion

Computational modeling provides indispensable insights into the intricate physics of V₂O₃. While standard DFT methods have their limitations, techniques like DFT+U, hybrid functionals, and DMFT have proven to be powerful tools for accurately describing its crystal structure, electronic properties, and the metal-insulator transition. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists engaged in the study and application of this fascinating material.

References

- 1. researchgate.net [researchgate.net]

- 2. Metal-Insulator Transition in V2O3 with Intrinsic Defects – Materials Virtual Lab [materialsvirtuallab.org]

- 3. Vanadium(III) oxide - Wikipedia [en.wikipedia.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. vscentrum.be [vscentrum.be]

- 11. Effects of the Hubbard U correction on the electronic and magnetic properties of the tetragonal V2P2 sheet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CECAM - Strongly Correlated Materials: Experiments and ComputationStrongly Correlated Materials: Experiments and Computation [cecam.org]

- 16. Development of Computational Methods for Electronic Structural Characterization of Strongly Correlated Materials: From Different <em>Ab-Initio</em> Perspectives - ProQuest [proquest.com]

- 17. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

Vanadium(III) oxide surface chemistry and reaction mechanisms

An In-depth Technical Guide to the Surface Chemistry and Reaction Mechanisms of Vanadium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

This compound (V₂O₃), a transition metal oxide with a corundum-type hexagonal structure, exhibits a fascinating and complex surface chemistry that underpins its utility in a wide array of catalytic and technological applications.[1][2] Its ability to readily cycle between different oxidation states is a key factor in its catalytic prowess, making it a material of significant interest in fields ranging from industrial catalysis to biomedical research.[1][3] This technical guide provides a comprehensive overview of the surface structure, active sites, and reaction mechanisms of V₂O₃, with a focus on providing researchers with the detailed information necessary to understand and harness its unique properties.

Surface Structure and Terminations

The surface of this compound is not a simple termination of its bulk structure. Depending on the preparation conditions, particularly the oxygen chemical potential, the V₂O₃(0001) surface can exhibit several distinct terminations.[4][5] Understanding these surface structures is critical as they dictate the nature and availability of active sites for surface reactions.

The primary surface terminations of V₂O₃(0001) that have been identified and studied are:

-

Vanadyl-Terminated Surface: This surface is characterized by the presence of vanadyl groups (V=O).[6][7] It is considered to be the stable surface in thermodynamic equilibrium with the bulk.[4]

-

Oxygen-Rich Surface: Under conditions of higher oxygen chemical potential, an oxygen-rich reconstruction can form.[4] This can involve the removal of some vanadyl groups, leading to structures with different periodicities, such as a (√3 × √3)R30° superstructure.[6][7]

-

Vanadium-Terminated Surface: At very low oxygen chemical potentials, a V-terminated surface can be prepared.[4][5] This surface is highly reactive.[4]

The precise atomic arrangement of these surfaces has been a subject of extensive research, with techniques like Low-Energy Electron Diffraction (LEED) and Scanning Tunneling Microscopy (STM) providing crucial insights.[6] Density Functional Theory (DFT) calculations have also been instrumental in predicting the stability and electronic structure of these different terminations.[5]

Active Sites and Surface Reactivity

The reactivity of the V₂O₃ surface is intimately linked to its termination and the nature of the available active sites. Vanadium centers are crucial for the dissociation of molecules like water.[4]

A key aspect of V₂O₃'s reactivity is its redox capability. The vanadium atoms on the surface can easily change their oxidation state, facilitating oxidation and reduction reactions.[3] For instance, the V surface layer is highly reactive and can be reoxidized by adsorbed water at 250 K, forming surface vanadyl species.[4]

The interaction of various molecules with the V₂O₃ surface has been studied to understand its chemical properties:

-

Water Adsorption: The adsorption of water on V₂O₃(0001) is highly dependent on the surface termination. On oxygen-rich surfaces, water adsorbs molecularly.[4] In contrast, on the V-terminated surface, water readily dissociates to form surface hydroxyl (OH) species, even at temperatures as low as 100 K.[4] A molecular adsorption channel also exists on the V-terminated surface, leading to a monolayer composed of both OH and molecular H₂O.[4]

-

Carbon Dioxide Adsorption: As-grown vanadyl-terminated V₂O₃(0001) surfaces interact weakly with carbon dioxide, with the molecule remaining intact and desorbing below 200 K.[8] However, a partially reduced surface, created by electron bombardment that removes oxygen from vanadyl groups, shows a higher reactivity towards CO₂.[9]

Reaction Mechanisms on this compound Surfaces

This compound serves as a catalyst in a variety of reactions, including oxidation, selective reduction, and dehydrogenation of hydrocarbons.[9] The underlying mechanisms often involve the Mars-van Krevelen (MvK) mechanism, where lattice oxygen from the oxide participates in the oxidation of the reactant, followed by the re-oxidation of the reduced catalyst by an oxidizing agent.[10]

Catalytic Oxidation

In catalytic oxidation reactions, the ability of vanadium to cycle between V³⁺, V⁴⁺, and V⁵⁺ oxidation states is paramount. The reaction mechanism generally involves the following steps:

-

Adsorption of the reactant molecule onto an active site on the V₂O₃ surface.

-

Activation of the reactant, often involving the breaking of C-H or O-H bonds.

-

Transfer of lattice oxygen from the V₂O₃ to the reactant, leading to the formation of the oxidized product and a reduced vanadium site.

-

Desorption of the product from the surface.

-

Re-oxidation of the reduced vanadium site by an oxidizing agent (e.g., O₂) from the gas phase, regenerating the active site.

Dissolution and Release of Vanadium

The dissolution of V₂O₃, which can be considered a surface reaction with the solvent, is influenced by factors such as pH and temperature. The release of vanadium from V₂O₃ in an aqueous environment follows a surface-controlled reaction mechanism.[11] The rate of vanadium release increases with increasing temperature.[11]

Quantitative Data

The following tables summarize key quantitative data from experimental studies on V₂O₃ surface chemistry.

Table 1: Activation Energies for Vanadium Release from V₂O₃

| pH | Activation Energy (kJ/mol) |

| 3.8 | 33.4 - 87.5 |

| 6.0 | 33.4 - 87.5 |

| 7.7 | 33.4 - 87.5 |

| Data sourced from a study on the release kinetics of vanadium from vanadium oxides, indicating a surface-controlled reaction mechanism.[11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of V₂O₃ surfaces.

Preparation of V₂O₃(0001) Thin Films

Epitaxial thin films of V₂O₃(0001) are often grown on single-crystal substrates like Au(111) or Rh(111) to ensure a well-defined surface.[4][6]

Protocol for V₂O₃(0001) Film Growth on Au(111): [6]

-

Substrate Preparation: The Au(111) single crystal is cleaned in an ultra-high vacuum (UHV) chamber by cycles of Ar⁺ sputtering and annealing until a clean and well-ordered surface is obtained, as verified by LEED and STM.

-

Vanadium Deposition: Vanadium is deposited onto the clean Au(111) substrate in an oxygen atmosphere (e.g., 1 × 10⁻⁷ to 2 × 10⁻⁶ mbar of O₂).[6] The deposition rate is typically around 0.7 Å/min.[6] The substrate is maintained at an elevated temperature (e.g., 523 to 670 K) during deposition.[6]

-

Post-Deposition Annealing: After deposition, the film is first annealed in the same oxygen pressure as during deposition.[6] This is followed by an annealing step at a higher temperature in UHV to improve the crystalline order of the film.[6] The final film thickness is typically around 10 nm.[6]

Surface Characterization Techniques

A combination of surface-sensitive techniques is employed to characterize the structure and composition of the prepared V₂O₃ films.

-

Low-Energy Electron Diffraction (LEED): Used to determine the surface periodicity and crystalline order. I/V-LEED, which involves analyzing the intensity of the diffracted beams as a function of electron energy, can provide detailed structural information.[6]

-

Scanning Tunneling Microscopy (STM): Provides real-space images of the surface topography at the atomic scale, revealing the arrangement of atoms and surface defects.[6]

-

X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and oxidation states of the elements on the surface.[4][12]

-

Thermal Desorption Spectroscopy (TDS): Used to study the adsorption and desorption kinetics of molecules on the surface by monitoring the species desorbing as the temperature is ramped up.[4]

-

High-Resolution Electron Energy Loss Spectroscopy (HREELS): A vibrational spectroscopy technique used to identify the chemical species and their bonding on the surface.[4]

Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Caption: Experimental workflow for V₂O₃ surface chemistry studies.

Caption: Water adsorption pathways on different V₂O₃ surface terminations.

Caption: Simplified Mars-van Krevelen (MvK) reaction mechanism.

References

- 1. Vanadium Oxide: Phase Diagrams, Structures, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dynamics of Ultrathin Vanadium Oxide Layers on Rh(111) and Rh(110) Surfaces During Catalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivity of V2O3(0001) surfaces: molecular vs dissociative adsorption of water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. osti.gov [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. Growth and Characterization of Ultrathin Vanadium Oxide Films on HOPG - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Vanadium(III) Oxide (V₂O₃) for Material Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the characterization of Vanadium(III) oxide (V₂O₃), a material of significant interest due to its unique metal-insulator transition (MIT) properties. This document details the experimental protocols and presents key quantitative data for techniques such as X-ray Photoelectron Spectroscopy (XPS), Raman Spectroscopy, X-ray Absorption Spectroscopy (XAS), and Infrared (IR) Spectroscopy.

Introduction to V₂O₃ and its Characterization

This compound (V₂O₃) is a strongly correlated electron material that exhibits a first-order phase transition from a rhombohedral paramagnetic metallic phase at room temperature to a monoclinic antiferromagnetic insulating phase at approximately 150-170 K.[1][2] This transition is accompanied by dramatic changes in its electronic and structural properties, making it a candidate for applications in next-generation electronic devices.[1][3] A thorough characterization of V₂O₃ is crucial for understanding its fundamental properties and for the development of these applications. Spectroscopic techniques are powerful, non-destructive tools for probing the chemical, structural, and electronic states of V₂O₃.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

A typical XPS experiment for V₂O₃ analysis involves the following steps:

-

Sample Preparation: V₂O₃ samples, which can be in the form of thin films or powders, are mounted on a sample holder.[3][4] For powder samples, a pellet may be prepared.[4] To obtain a clean surface, the sample may be subjected to in-situ Ar⁺ ion bombardment to remove surface contaminants and any over-oxidized layers.[4]

-

Instrumentation: The analysis is performed in an ultra-high vacuum (UHV) chamber. A monochromatic X-ray source (e.g., Al Kα or Mg Kα) irradiates the sample. The kinetic energy of the emitted photoelectrons is measured by a hemispherical electron energy analyzer.

-

Data Acquisition: A survey scan is first performed to identify all the elements present on the surface.[3] High-resolution scans are then acquired for the V 2p and O 1s core levels to determine their chemical states.[1][3][5] The pass energy for survey scans is typically higher (e.g., 58.7 eV) for better signal-to-noise ratio, while a lower pass energy (e.g., 23.5 eV) is used for high-resolution scans to achieve better energy resolution.[3]

-

Data Analysis: The obtained spectra are charge-corrected, typically by referencing the adventitious C 1s peak to 284.8 eV or the O 1s peak to a known reference value (e.g., 530.0 eV).[4][5] The high-resolution spectra are then fitted with appropriate functions (e.g., Voigt or Gaussian-Lorentzian) to deconvolute the different chemical states.[3][4]

| Core Level | Oxidation State | Binding Energy (eV) | Reference(s) |

| V 2p₃/₂ | V³⁺ | 515.7 - 515.863 | [1][6] |

| V 2p₁/₂ | V³⁺ | 523.075 | [1] |

| O 1s | O²⁻ | 530.0 - 531.677 | [1][4] |

Note: Binding energies can vary slightly depending on the instrument calibration, charge referencing method, and the specific chemical environment of the atoms.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a material, which are sensitive to its crystal structure and phase. It is particularly useful for studying the structural phase transition in V₂O₃.

-

Sample Preparation: V₂O₃ samples (thin films or single crystals) are placed on a temperature-controlled stage to enable measurements at different temperatures, particularly across the metal-insulator transition.[1][7]

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 633 nm), a collection objective, a monochromator, and a sensitive detector (e.g., a CCD camera) is used.

-

Data Acquisition: Raman spectra are collected in a backscattering geometry. The laser power is kept low to avoid laser-induced heating and potential damage to the sample. Spectra are recorded at various temperatures, cooling and heating, to observe the phase transition and any thermal hysteresis.[7]

-

Data Analysis: The obtained Raman spectra are baseline-corrected and fitted with Lorentzian or Voigt functions to determine the peak positions, widths, and intensities of the Raman-active phonon modes.[1]

| Phase | Symmetry | Mode | Frequency (cm⁻¹) | Reference(s) |

| Rhombohedral (Metallic) | A₁g | A₁g | ~228 - 242 | [1][7] |

| A₁g | ~500 - 505 | [1][7] | ||

| Eg | Eg | ~299 | [7] | |

| Monoclinic (Insulating) | Ag | Ag | ~200 | [1] |

| Ag | ~249 | [1] |

X-ray Absorption Spectroscopy (XAS)

XAS, including X-ray Absorption Near Edge Structure (XANES), is a technique that provides information about the local geometric and electronic structure of the absorbing atom.

-

Sample Preparation: V₂O₃ samples are prepared as thin films or fine powders. For transmission measurements, the powder is uniformly dispersed on a suitable tape or in a pellet.

-

Instrumentation: XAS measurements are typically performed at a synchrotron radiation facility to utilize the high flux and tunable energy of the X-ray beam. The experiment can be conducted in transmission, fluorescence, or electron yield mode, depending on the sample concentration and thickness.

-

Data Acquisition: The X-ray energy is scanned across the V K-edge or L-edge. The absorption coefficient is measured as a function of the incident X-ray energy.

-

Data Analysis: The pre-edge region of the XANES spectrum is particularly sensitive to the oxidation state and coordination geometry of the vanadium atoms. The position and intensity of the pre-edge features are analyzed to determine the oxidation state.[8][9] Linear combination fitting with spectra of known vanadium oxide standards can be used for quantitative analysis of different vanadium species.[8]

| Vanadium Oxide | Oxidation State | Edge Position (eV) | Pre-edge Feature | Reference(s) |

| V₂O₃ | V³⁺ | ~5468 | Weak | [10] |

| VO₂ | V⁴⁺ | ~5470 | Moderate | [10] |

| V₂O₅ | V⁵⁺ | ~5478 | Strong | [10] |

Note: The edge position is typically defined as the energy at the first inflection point of the absorption edge.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a material that are associated with a change in the dipole moment. It provides complementary information to Raman spectroscopy.

-

Sample Preparation: For IR transmission measurements, V₂O₃ powder is typically mixed with a transparent matrix like KBr and pressed into a pellet. Thin films can be measured directly in transmission or reflection mode.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the IR spectrum. The instrument consists of a source, interferometer, sample compartment, and detector.

-

Data Acquisition: The IR radiation is passed through the sample, and the transmitted or reflected light is measured. A background spectrum is first collected and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic vibrational modes of V₂O₃.

Specific peak positions for V₂O₃ in the IR are less commonly reported in the provided search results compared to Raman data. However, the technique is sensitive to V-O stretching and bending vibrations.

Visualizations

Caption: Experimental workflow for the spectroscopic characterization of V₂O₃.

Caption: Logical relationships in V₂O₃ characterization via spectroscopy.

References

- 1. Characterization of V2O3 Nanoscale Thin Films Prepared by DC Magnetron Sputtering Technique | MDPI [mdpi.com]

- 2. materialsscience.pwr.edu.pl [materialsscience.pwr.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bedzyk.mccormick.northwestern.edu [bedzyk.mccormick.northwestern.edu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pyrometallurgy.co.za [pyrometallurgy.co.za]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic and Magnetic Properties of Vanadium(III) Oxide

Vanadium(III) oxide (V₂O₃) stands as a canonical example of a strongly correlated electron system, exhibiting a complex interplay between its electronic, magnetic, and structural degrees of freedom. This black solid is most renowned for its dramatic and abrupt metal-insulator transition (MIT) as a function of temperature, pressure, or doping.[1][2] This transition, which involves a change in electrical resistivity of up to seven orders of magnitude, is accompanied by a simultaneous structural and magnetic phase change, making V₂O₃ a fertile ground for fundamental research in condensed matter physics and a material of interest for next-generation electronic devices.[2][3][4]

This technical guide provides a comprehensive overview of the core electronic and magnetic properties of V₂O₃, intended for researchers, scientists, and professionals in materials science and drug development.

Crystal and Electronic Structure

At ambient temperature and pressure, V₂O₃ is a paramagnetic metal (PM) and crystallizes in the trigonal corundum structure with the space group R-3c.[1][5][6] In this phase, the vanadium atoms are arranged in pairs along the c-axis, and the VO₆ octahedra are interconnected, forming a three-dimensional network.[3][5]

Upon cooling to a critical temperature of approximately 160 K, V₂O₃ undergoes a first-order phase transition to an antiferromagnetic insulating (AFI) state.[1][7] This electronic transition is coupled with a structural distortion to a monoclinic space group (C2/c), which alters the V-V bond distances and the local symmetry of the VO₆ octahedra.[1][8]

The electronic properties of V₂O₃ are dominated by the partially filled 3d orbitals of the vanadium ions (V³⁺, with a d² configuration). In the trigonal crystal field of the corundum structure, the t₂g orbitals split into a non-degenerate a₁g orbital and a doubly degenerate e'g(π) orbital. The metal-insulator transition is fundamentally linked to the behavior of these d-electrons, driven by strong electron-electron correlations.[7][9]

The Metal-Insulator Transition (MIT)

The MIT in V₂O₃ is a classic example of a Mott-Hubbard transition.[10][11] This type of transition is driven by the strong Coulomb repulsion between electrons, which, at a critical point, localizes the electrons to their atomic sites, thus opening a charge gap and leading to an insulating state. The transition is not primarily driven by the structural change, as evidenced by the existence of an isostructural Mott transition in Cr-doped V₂O₃.[11][12][13]

Key characteristics of the MIT in pure V₂O₃ include:

-

Transition Temperature (T_MIT): Occurs at approximately 160 K.

-

Resistivity Change: A sharp increase in electrical resistivity by as much as seven orders of magnitude upon cooling through the transition.[2]

-

Hysteresis: The transition exhibits thermal hysteresis, characteristic of a first-order phase transition.[4][14]

The theoretical framework most successfully applied to understand this phenomenon is the combination of Density Functional Theory (DFT) with Dynamical Mean-Field Theory (DMFT).[10][12] This approach correctly captures the effects of strong electronic correlations that are crucial for describing the Mott-Hubbard transition.[10]

Magnetic Properties

The magnetic properties of V₂O₃ are intrinsically linked to its electronic and structural phases.

-

High-Temperature Phase (>160 K): In its metallic state, V₂O₃ is paramagnetic. The magnetic moments on the vanadium ions are disordered.

-

Low-Temperature Phase (<160 K): Coincident with the transition to the insulating state, V₂O₃ becomes antiferromagnetic.[1] The magnetic moments of the V³⁺ ions order in a complex arrangement within the monoclinic structure. The critical temperature for this magnetic ordering is the Néel temperature (T_N), which is the same as the MIT temperature in pure V₂O₃.[1]

The antiferromagnetic ordering is a key feature of the insulating state and is believed to play a dominant role in the opening of the energy gap.[15]

Influence of External Stimuli: Doping and Pressure

The electronic and magnetic properties of V₂O₃ can be finely tuned by external parameters such as chemical doping and hydrostatic pressure.

Doping

Doping with other transition metals can significantly alter the phase diagram of V₂O₃.

-

Chromium (Cr) Doping: Substituting vanadium with chromium acts as a "negative" chemical pressure, stabilizing the insulating phase.[7][16] For instance, (V₀.₉₆₂Cr₀.₀₃₈)₂O₃ is an insulator at room temperature.[10] Cr-doping can induce a transition from a paramagnetic metal to a paramagnetic insulator (PI) without a change in the crystal's rhombohedral symmetry, providing strong evidence for a true Mott transition.[7][11][12]

-

Titanium (Ti) Doping: Conversely, Ti-doping acts as a "positive" chemical pressure, suppressing the insulating phase and stabilizing the metallic state to lower temperatures.[17]

-

Other Dopants: Doping with elements like Iron (Fe) and Aluminum (Al) has also been studied, showing that while the metal-insulator transition survives, the magnitude of the resistance jump decreases.[18]

Pressure

Applying external hydrostatic pressure has a similar effect to Ti-doping, favoring the metallic state.

-

Pressure-Induced Transition: Applying pressure to the insulating phase of V₂O₃ can drive it into the metallic state.[19][20] The transition temperature (T₀) decreases with increasing pressure.[19]

-

Uniaxial Pressure: A c-oriented uniaxial pressure can act as an effective negative pressure, capable of inducing a transition from the metallic to the insulating state even in thin films at room temperature.

Summary of Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Crystallographic and Physical Properties of V₂O₃

| Property | High-Temperature Phase (>160 K) | Low-Temperature Phase (<160 K) | Reference |

| Electronic Phase | Paramagnetic Metal (PM) | Antiferromagnetic Insulator (AFI) | [7] |

| Crystal System | Trigonal (Rhombohedral) | Monoclinic | [1] |

| Space Group | R-3c | C2/c | [1] |

| Transition Temp. (T_MIT) | - | ~160 K | |

| Magnetic Critical Temp. (T_N) | - | ~160 K | [1] |

| Density | 4.87 g/cm³ | 4.87 g/cm³ | [1] |

| Magnetic Susceptibility (χ) | +1976.0·10⁻⁶ cm³/mol | - | [1] |

Table 2: Effects of Doping and Pressure on the Metal-Insulator Transition

| Stimulus | Effect on Insulating Phase | Effect on Transition Temperature (T_MIT) | Reference |

| Cr Doping | Stabilizes | Increases (can be > 300 K) | [7] |

| Ti Doping | Suppresses | Decreases | [17] |

| Hydrostatic Pressure | Suppresses | Decreases (dT₀/dP ≈ -4.1 x 10⁻³ K/bar) | [19] |

| Uniaxial c-axis Pressure | Stabilizes | Increases | [16] |

Experimental Protocols

The characterization of V₂O₃'s unique properties relies on a suite of advanced experimental techniques.

X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure and lattice parameters as a function of temperature, pressure, or doping.[14][21][22]

-

Methodology: A monochromatic X-ray beam is directed at the V₂O₃ sample. The diffracted X-rays are collected by a detector at various angles (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, contains peaks corresponding to the crystallographic planes. By analyzing the peak positions and intensities, the crystal structure, space group, and lattice parameters can be determined. For temperature-dependent studies, the sample is mounted on a cryostat or heater.[14][23] For pressure-dependent studies, a diamond anvil cell is often used.[21][24]

Neutron Scattering

-

Objective: To determine the magnetic structure in the antiferromagnetic phase and to study spin wave excitations.[25][26][27]

-

Methodology: A beam of neutrons is scattered from the V₂O₃ sample. Neutrons interact with both the atomic nuclei (nuclear scattering) and the magnetic moments of unpaired electrons (magnetic scattering).

-

Elastic Neutron Scattering (Diffraction): Used to determine the arrangement of magnetic moments. The appearance of new Bragg peaks below the Néel temperature that are not present in the XRD pattern indicates magnetic ordering.[25][26]

-

Inelastic Neutron Scattering: Used to probe the dynamics of the magnetic system, such as spin waves. By measuring the energy and momentum transfer of the scattered neutrons, the dispersion relations of magnetic excitations can be mapped out.[25]

-

Electrical Resistivity Measurements

-

Objective: To quantify the change in electrical conductivity across the metal-insulator transition.

-

Methodology: Typically, a four-probe method is used to minimize contact resistance. A known current is passed through two outer probes, and the voltage is measured across two inner probes. The resistance is calculated using Ohm's law. The measurement is performed while sweeping the temperature through the transition region, often using a cryostat. The large change in resistance requires an electrometer with a wide dynamic range.[14]

Magnetic Susceptibility Measurements

-

Objective: To characterize the magnetic response of V₂O₃ in its different phases.

-

Methodology: A SQUID (Superconducting Quantum Interference Device) magnetometer is commonly used due to its high sensitivity. The sample is placed in a uniform magnetic field, and the induced magnetic moment is measured as a function of temperature. In the paramagnetic phase, the susceptibility follows the Curie-Weiss law. A sharp cusp or change in the susceptibility curve as a function of temperature indicates the transition to the antiferromagnetic state at the Néel temperature.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the thermal effects, such as latent heat, associated with the first-order phase transition.[14][28]

-

Methodology: The V₂O₃ sample and a reference material are heated or cooled at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. A peak in the DSC trace (an endothermic peak on heating, an exothermic peak on cooling) indicates a phase transition and the area under the peak is proportional to the enthalpy change of the transition.[28]

Theoretical Models: The Hubbard Model

The essential physics of the Mott-Hubbard transition in V₂O₃ is often described by the Hubbard model. This model simplifies the complex interactions in a solid to two key terms:

-

Hopping Term (t): Represents the kinetic energy of electrons, allowing them to move or "hop" between adjacent atomic sites. This term favors a metallic (delocalized) state.

-

On-site Coulomb Repulsion (U): Represents the potential energy cost of placing two electrons on the same atomic site. This term favors an insulating (localized) state.

The metal-insulator transition occurs when the ratio of U/t is large enough to overcome the kinetic energy of the electrons, causing them to localize.[10] For V₂O₃, a multi-orbital version of the Hubbard model is necessary to account for the different d-orbitals.[9][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Metal-insulator transition in Vanadium oxide thin films — Functional Oxides Coating Center [fys.kuleuven.be]

- 3. target-materials.com [target-materials.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. mp-18937: V2O3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. tandfonline.com [tandfonline.com]

- 10. d-nb.info [d-nb.info]

- 11. [1303.2050] Mott-Hubbard transition in V2O3 revisited [arxiv.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. mdpi.com [mdpi.com]

- 15. [1808.03528] The magnetic origin of the metal-insulator transition in V2O3: Mott meets Slater [arxiv.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. The effect of pressure on the metal-to-Insulator transition in V 2 O 3: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pubs.aip.org [pubs.aip.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.aip.org [pubs.aip.org]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Vanadium(III) Oxide: A Comprehensive Technical Guide to its Crystal Structure and Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium(III) oxide (V₂O₃), a fascinating transition metal oxide, exhibits a rich polymorphism and a complex phase diagram dominated by a metal-insulator transition (MIT). This transition, characterized by a dramatic change in electrical conductivity and crystal structure, is highly sensitive to temperature, pressure, and doping. Understanding the intricate relationship between the crystal structure and the phase behavior of V₂O₃ is crucial for its application in various technological fields, including electronics and potentially, in the biomedical sphere. This technical guide provides an in-depth exploration of the crystal structures and phase diagram of V₂O₃, complete with detailed experimental methodologies for its characterization and synthesis. While the primary applications of V₂O₃ lie in materials science, this guide also touches upon emerging research into the biomedical potential of vanadium oxides, offering a multidisciplinary perspective for researchers, scientists, and drug development professionals.

Crystal Structure of this compound

This compound is known to exist in several crystalline forms, with the most common and stable phase at ambient conditions being the rhombohedral corundum structure . However, other phases, such as monoclinic, orthorhombic, and trigonal structures, can be stabilized under different temperatures, pressures, or through doping.

At temperatures above its metal-insulator transition (~160 K), V₂O₃ adopts a rhombohedral crystal structure belonging to the space group R-3c (No. 167).[1][2] This structure is isostructural with α-alumina (corundum) and consists of a hexagonal close-packed array of oxygen atoms with vanadium atoms occupying two-thirds of the octahedral interstices.[2][3] Below the transition temperature, the crystal structure distorts to a monoclinic phase (space group C2/c or I2/a), which is accompanied by the onset of antiferromagnetic ordering.[1][4]

The crystal structure of V₂O₃ can be described by layers of edge-sharing VO₆ octahedra stacked along the c-axis.[3] The vanadium atoms are located in trigonal prismatic sites within these octahedra.[3]

Tabulated Crystallographic Data

The following tables summarize the key crystallographic data for the most common phases of this compound.

Table 1: Crystallographic Data for Rhombohedral V₂O₃ (Paramagnetic Metal Phase)

| Parameter | Value | Reference |

| Crystal System | Trigonal | [5] |

| Space Group | R-3c (No. 167) | [1][2][5] |

| Lattice Parameters | a = 4.9492(2) Å, c = 13.988(1) Å | [2] |

| a = 5.126 Å, c = 14.00 Å (Primitive Cell) | [5] | |

| V-O Bond Lengths | 1.96 - 2.11 Å | [5][6] |

Table 2: Crystallographic Data for Monoclinic V₂O₃ (Antiferromagnetic Insulator Phase)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c (No. 15) or I2/a | [1][4] |

| Lattice Parameters | a = 5.10 Å, b = 5.11 Å, c = 5.53 Å, β = 116.29° | [4] |

| V-O Bond Lengths | 1.98 - 2.15 Å | [4] |

Table 3: Crystallographic Data for Orthorhombic V₂O₃

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [7] |

| Space Group | Pbca (No. 61) | [7] |

| Lattice Parameters | a = 5.13 Å, b = 5.47 Å, c = 15.07 Å | [7] |

| Volume | 423.24 ų | [7] |

Phase Diagram of this compound

The phase diagram of V₂O₃ is a cornerstone of correlated electron physics and is characterized by multiple phases accessible by tuning temperature, pressure, and chemical composition (doping). The most prominent feature is the first-order metal-insulator transition (MIT).

The generalized phase diagram reveals several key regions:

-

Paramagnetic Metal (PM): At high temperatures and low pressures, V₂O₃ is a metal with a rhombohedral crystal structure.

-

Antiferromagnetic Insulator (AFI): Below approximately 160 K, pure V₂O₃ undergoes a transition to an insulating state with a monoclinic crystal structure and antiferromagnetic ordering.[1][8] This transition is accompanied by a resistivity change of up to seven orders of magnitude.[8]

-

Paramagnetic Insulator (PI): This phase can be induced by applying negative pressure, which can be achieved through doping with chromium.[8] The PI phase also has a corundum structure.[9]

-

Metallic Spin-Density-Wave (SDW): This phase has been observed in vanadium-deficient V₂O₃.[10]

The transition temperature can be suppressed by applying external pressure, eventually disappearing at higher pressures.[10] Conversely, doping with elements like chromium can stabilize the insulating phase at higher temperatures.[8]

Experimental Protocols

Synthesis of V₂O₃

Several methods are employed for the synthesis of V₂O₃, with the choice of method influencing the morphology and purity of the final product.

This is a common method for producing V₂O₃ powder.

-

Reactants: Vanadium pentoxide (V₂O₅) powder, reducing agent (e.g., hydrogen gas (H₂), carbon monoxide (CO), or ammonia (NH₃)).

-

Procedure:

-

Place V₂O₅ powder in a ceramic boat.

-

Insert the boat into a tube furnace.

-

Heat the furnace to a temperature typically in the range of 600-900 °C under a continuous flow of the reducing gas mixed with an inert gas (e.g., nitrogen or argon).

-

The specific temperature and gas flow rates need to be optimized to ensure complete reduction to V₂O₃ without further reduction to other vanadium oxides.

-

After the reaction is complete, cool the furnace to room temperature under an inert atmosphere to prevent re-oxidation.

-

This method is suitable for producing V₂O₃ nanoparticles and other nanostructures.

-

Reactants: A vanadium precursor (e.g., sodium orthovanadate, vanadium alkoxides), a reducing agent (e.g., thioacetamide), and a solvent (typically deionized water).

-

Procedure:

-

Dissolve the vanadium precursor and the reducing agent in the solvent within a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 180-240 °C) for a set duration (e.g., 12-48 hours). The autogenous pressure will increase during the reaction.

-

After the reaction time, allow the autoclave to cool down to room temperature naturally.

-

Collect the product by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dry it in a vacuum oven.

-

Crystal Structure Determination: X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique for determining the crystal structure and phase purity of V₂O₃.

-

Sample Preparation:

-

Grind the synthesized V₂O₃ powder into a fine, homogeneous powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powder onto a sample holder. For small amounts of sample, a zero-background holder (e.g., a single crystal silicon wafer) is recommended to minimize background noise. Ensure the sample surface is flat and level with the surface of the holder.

-

-

Instrumentation and Data Collection:

-

Use a powder diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å).

-

Set the X-ray generator to a typical operating voltage and current (e.g., 40 kV and 40 mA).

-

Collect the diffraction pattern over a 2θ range of, for example, 10° to 90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

For temperature-dependent studies, a cryostat or a heating stage can be used to control the sample temperature.

-

-

Data Analysis (Rietveld Refinement):

-

The collected diffraction data is analyzed using the Rietveld refinement method.

-

This involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data.

-

The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the calculated and observed patterns.

-

Successful refinement yields accurate crystallographic information and can be used for quantitative phase analysis.

-

Phase Transition Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with phase transitions in V₂O₃ as a function of temperature.

-

Sample Preparation:

-

Accurately weigh a small amount of V₂O₃ powder (typically 5-10 mg) into an aluminum or other inert crucible.

-

Hermetically seal the crucible to prevent any interaction with the atmosphere. An empty, sealed crucible is used as a reference.

-

-

Instrumentation and Data Collection:

-

Place the sample and reference crucibles into the DSC instrument.

-

For the low-temperature metal-insulator transition of V₂O₃, a DSC equipped with a liquid nitrogen cooling system is required.

-

Perform a temperature scan across the transition region. A typical program would involve cooling the sample to a temperature well below the transition (e.g., 100 K), followed by heating at a controlled rate (e.g., 5-10 K/min) through the transition temperature.

-

-

Data Analysis:

-

The DSC thermogram will show an endothermic peak upon heating through the insulator-to-metal transition and an exothermic peak upon cooling through the metal-to-insulator transition.

-

The onset temperature of the peak is taken as the transition temperature.

-

The area under the peak is proportional to the enthalpy change (ΔH) of the transition.

-

Magnetic Structure Determination: Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of materials, such as the antiferromagnetic ordering in the low-temperature phase of V₂O₃.

-

Sample Preparation:

-